(1E,4E)-1-(2-{6-[(2,4-dichlorophenyl)methyl]pyridazin-3-yl}hydrazin-1-yl)-5-phenylpenta-1,4-dien-3-one
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Description
(1E,4E)-1-(2-{6-[(2,4-dichlorophenyl)methyl]pyridazin-3-yl}hydrazin-1-yl)-5-phenylpenta-1,4-dien-3-one is a useful research compound. Its molecular formula is C22H18Cl2N4O and its molecular weight is 425.31. The purity is usually 95%.
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Scientific Research Applications
Applications in Medicinal Chemistry
Pyridazinone compounds, including derivatives similar to the compound , are known for their significant pharmacological properties. For example, pyridazinones have been identified as potent and selective inhibitors of cyclooxygenase-2 (COX-2), suggesting potential anti-inflammatory and analgesic applications (Asif, 2016). This class of compounds has been explored for the treatment of pain and inflammation associated with arthritis, showcasing their importance in developing new therapeutic agents.
Another review highlighted the synthetic protocols of pyridazine and pyridazinone analogues, emphasizing their biological activities related to the cardiovascular system (Jakhmola et al., 2016). The methodologies for synthesizing these compounds involve reactions that could also apply to the specific chemical , further indicating its potential in pharmaceutical research.
Environmental Impact and Biodegradation
Regarding the environmental impact, the compound's structural similarity to other chlorinated organic compounds suggests potential concerns about its persistence and bioaccumulation. Research on the toxicology and mutagenicity of 2,4-dichlorophenoxyacetic acid (2,4-D), a widely used herbicide with a dichlorophenyl group, indicates the importance of understanding the environmental fate and effects of such compounds (Zuanazzi et al., 2020). The biodegradation and remediation of chlorophenols and related compounds in the environment have been extensively studied, highlighting the role of microorganisms in mitigating their impact (Magnoli et al., 2020).
Properties
IUPAC Name |
(1E,4E)-1-[2-[6-[(2,4-dichlorophenyl)methyl]pyridazin-3-yl]hydrazinyl]-5-phenylpenta-1,4-dien-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18Cl2N4O/c23-18-8-7-17(21(24)15-18)14-19-9-11-22(28-26-19)27-25-13-12-20(29)10-6-16-4-2-1-3-5-16/h1-13,15,25H,14H2,(H,27,28)/b10-6+,13-12+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVHQKFUUCNWOFK-DWYCGCGSSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)C=CNNC2=NN=C(C=C2)CC3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)/C=C/NNC2=NN=C(C=C2)CC3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18Cl2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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